

Spectroscopic Profile of 5-Bromo-2-(pyrrolidin-1-yl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-(pyrrolidin-1-yl)pyridine

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This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound **5-Bromo-2-(pyrrolidin-1-yl)pyridine**. Due to the limited availability of public domain raw spectral data for this specific molecule, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring the necessary data. The included data tables are illustrative examples based on the analysis of structurally similar compounds and predictive methods.

Data Presentation

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for the structural elucidation of **5-Bromo-2-(pyrrolidin-1-yl)pyridine**.

Table 1: Hypothetical ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~8.2	d	~2.5	1H	H-6 (Pyridine)
~7.5	dd	~8.8, 2.5	1H	H-4 (Pyridine)
~6.3	d	~8.8	1H	H-3 (Pyridine)
~3.4	t	~6.5	4H	N-CH ₂ (Pyrrolidine)
~1.9	m	~6.5	4H	CH ₂ (Pyrrolidine)

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~158	C-2 (Pyridine)
~148	C-6 (Pyridine)
~140	C-4 (Pyridine)
~108	C-3 (Pyridine)
~106	C-5 (Pyridine)
~46	N-CH ₂ (Pyrrolidine)
~25	CH ₂ (Pyrrolidine)

Table 3: Mass Spectrometry Data

m/z	Relative Intensity (%)	Ion
227	~98	[M (⁷⁹ Br)] ⁺
229	100	[M (⁸¹ Br)] ⁺
198	Moderate	[M - C ₂ H ₅] ⁺
171	Moderate	[M - C ₄ H ₇] ⁺
148	Low	[M - Br] ⁺

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2850-2950	Medium	Aliphatic C-H Stretch
~1580-1600	Strong	C=C Aromatic Ring Stretch
~1450-1500	Strong	C=C Aromatic Ring Stretch
~1250-1350	Strong	C-N Stretch
~800-850	Strong	C-H Out-of-plane Bend
~600-700	Medium	C-Br Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **5-Bromo-2-(pyrrolidin-1-yl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5-Bromo-2-(pyrrolidin-1-yl)pyridine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ^1H NMR Acquisition:
 - The spectrometer is locked to the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve optimal homogeneity.
 - A standard proton pulse sequence is used.
 - The spectral width is set to cover a range of approximately 0-10 ppm.
 - A sufficient number of scans (typically 8-32) are averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum.
 - The spectral width is set to cover a range of approximately 0-160 ppm.
 - A larger number of scans are required compared to ^1H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **5-Bromo-2-(pyrrolidin-1-yl)pyridine** is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
- Data Acquisition (ESI-MS):
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - The mass spectrometer is operated in positive ion mode.

- The capillary voltage, drying gas flow rate, and nebulizer pressure are optimized to achieve a stable signal.[\[1\]](#)
- Mass spectra are acquired over a relevant m/z range (e.g., 50-500 amu).
- Data Acquisition (EI-MS):
 - For volatile samples, the compound can be introduced into the ion source after heating in an evacuated chamber.[\[2\]](#)
 - The sample is ionized by a beam of electrons.
 - The resulting fragments are separated by their mass-to-charge ratio. The presence of bromine is typically indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ^{79}Br and ^{81}Br .[\[3\]](#)

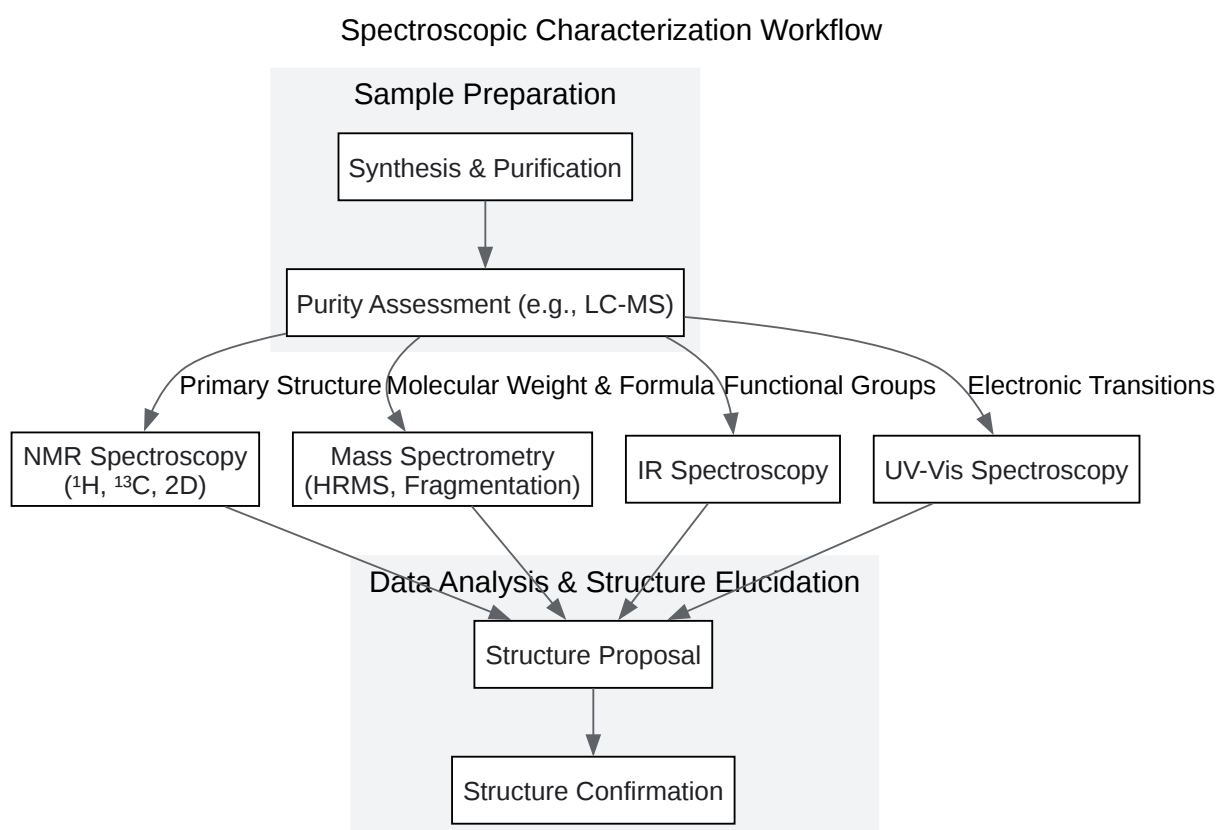
Infrared (IR) Spectroscopy

- Sample Preparation (Solid): As **5-Bromo-2-(pyrrolidin-1-yl)pyridine** is a solid, several methods can be employed:
 - KBr Pellet Method: 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
 - Thin Solid Film Method: The solid is dissolved in a suitable volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[\[4\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.
 - The prepared sample is placed in the instrument's sample compartment.

- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like **5-Bromo-2-(pyrrolidin-1-yl)pyridine**.



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